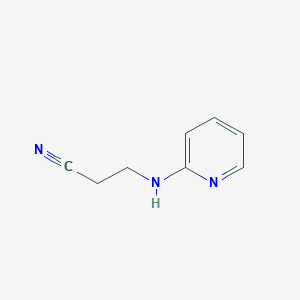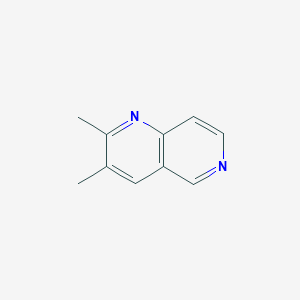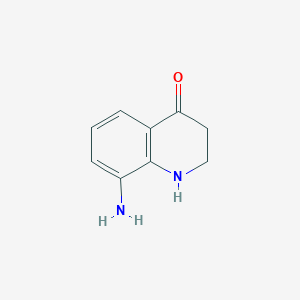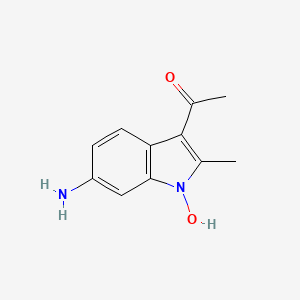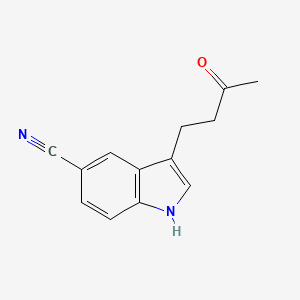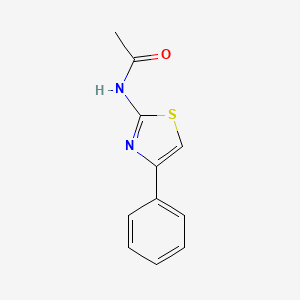
N-(4-Phenyl-1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
“N-(4-Phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 233.29 . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Synthesis Analysis
The synthesis of “N-(4-Phenyl-1,3-thiazol-2-yl)acetamide” and its derivatives has been studied in various researches . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .Molecular Structure Analysis
The molecular structure of “N-(4-Phenyl-1,3-thiazol-2-yl)acetamide” can be analyzed using NMR spectroscopy . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule respectively .Chemical Reactions Analysis
The chemical reactions involving “N-(4-Phenyl-1,3-thiazol-2-yl)acetamide” have been studied . These studies provide insights into the reactivity of the compound and its potential use in various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Phenyl-1,3-thiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques . For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Applications De Recherche Scientifique
Anticancer Activity
- Compounds structurally related to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, specifically N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and studied for their potential anticancer properties. They showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Antimicrobial and Antifungal Properties
- Novel thiazole derivatives, including structures similar to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, have been synthesized and tested for antimicrobial and antifungal activities. These compounds exhibited significant activity against various bacterial and fungal species (Saravanan et al., 2010).
Antimicrobial Agents
- A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds have been created to explore their antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains (Baviskar et al., 2013).
Biological Activity Evaluation
- Studies on 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives, closely related to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, indicate significant antimicrobial and anticholinesterase activities, though they exhibited weak acetylcholinesterase inhibitory activities (Yurttaş et al., 2015).
Crystallography and Molecular Structure
- Crystallographic studies of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a compound similar to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, have been conducted, providing insights into its molecular structure and interactions (Saravanan et al., 2016).
Antioxidant and Anti-Inflammatory Properties
- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some of these compounds showed significant efficacy in both categories (Koppireddi et al., 2013).
Antibacterial Activity
- Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties, closely related to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, has shown promising antibacterial activities against a range of bacterial strains. These findings highlight the potential of such compounds in the development of new antibacterial agents (Lu et al., 2020).
Anticancer Activities
- Studies on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, structurally similar to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, have shown reasonable anticancer activities against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Optoelectronic Properties
- The optoelectronic properties of thiazole-based polythiophenes, incorporating N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, have been investigated. This research is significant in the field of materials science, particularly for applications in optoelectronics (Camurlu & Guven, 2015).
Analgesic Agents
- Novel thiazole derivatives, including those similar to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, have been synthesized and investigated for their potential as analgesic agents. Some compounds in this study exhibited significant analgesic activities (Saravanan et al., 2011).
β3-Adrenergic Receptor Agonists
- Research on N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, closely related to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, has explored their use as selective β3-adrenergic receptor agonists. These compounds showed potential for treating obesity and non-insulin dependent diabetes, with significant selectivity over other adrenergic receptors (Maruyama et al., 2012).
Orientations Futures
The future directions for the research on “N-(4-Phenyl-1,3-thiazol-2-yl)acetamide” could involve further exploration of its biological activities and potential applications . This could include studies on its antimicrobial and antitumor activities, as well as the development of new synthetic methods .
Propriétés
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)12-11-13-10(7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZGXXPOKWGQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964649 | |
| Record name | N-(4-Phenyl-1,3-thiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
5039-09-8 | |
| Record name | NSC45985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC18793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Phenyl-1,3-thiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



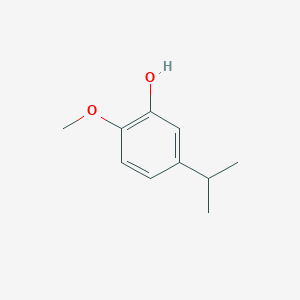
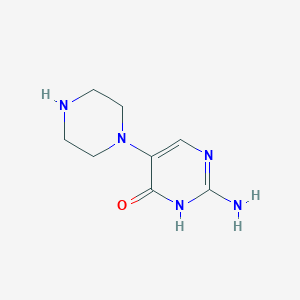
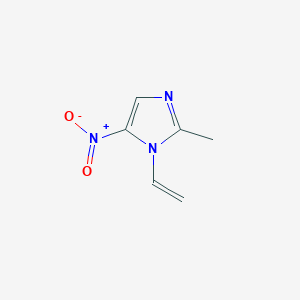
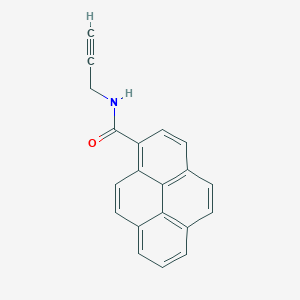
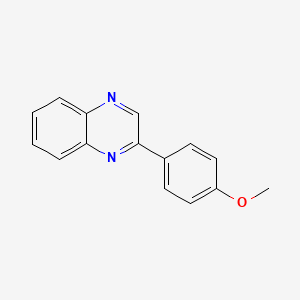
![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)
![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)
![[1,2,4]Triazino[4,5-a]indole-1(2H)-thione](/img/structure/B3352640.png)
